molecular formula C13H8O4 B191090 1,3-dihydroxy-9H-xanthen-9-one CAS No. 3875-68-1

1,3-dihydroxy-9H-xanthen-9-one

Cat. No. B191090
CAS RN: 3875-68-1
M. Wt: 228.2 g/mol
InChI Key: GTHOERCJZSJGHB-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C13H8O4 .


Synthesis Analysis

A series of new xanthone derivatives was synthesized by the condensation of 1-hydroxy-9H-xanthen-9-one with an appropriate chlorocompound using a simple, efficient, and generally applicable method .


Molecular Structure Analysis

The molecular structure of 1,3-dihydroxy-9H-xanthen-9-one consists of a unique 9H-xanthen-9-one scaffold . This structure accommodates a vast variety of substituents at different positions .


Chemical Reactions Analysis

Xanthones, including 1,3-dihydroxy-9H-xanthen-9-one, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they may play a role in anti-inflammatory responses.


Physical And Chemical Properties Analysis

1,3-Dihydroxy-9H-xanthen-9-one is a solid at 20°C . It has a molecular weight of 228.20 .

Scientific Research Applications

1,3-Dihydroxy-9H-xanthen-9-one: A Comprehensive Analysis of Scientific Research Applications: 1,3-Dihydroxy-9H-xanthen-9-one is a versatile chemical compound with a range of applications in scientific research. Below are detailed sections focusing on unique applications in various fields.

Medical Applications

1,3-Dihydroxy-9H-xanthen-9-one has been identified to possess antioxidant and anti-inflammatory activities . Its unique 9H-xanthen-9-one scaffold allows for a variety of substituents, which can be tailored for specific medical applications . Additionally, certain derivatives of this compound have shown potent inhibitory activities against specific cancer cell lines .

Chemical Synthesis

This compound is utilized in cross-dehydrogenative coupling reactions with electron-deficient series of 1,2,4-triazines and quinazoline to yield stable nucleophilic addition products . It also serves as a precursor for the synthesis of sulfonate ester-substituted derivatives .

Biological Evaluation

In biological studies, 1,3-dihydroxy-9H-xanthen-9-one derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE), which is significant for understanding neurodegenerative diseases .

Synthetic Approaches

Recent advances in synthetic methods have highlighted the importance of xanthone derivatives, including those derived from 1,3-dihydroxy-9H-xanthen-9-one, due to their promising biological activities. These approaches are crucial for lead discovery and optimization in drug development .

Future Directions

Further investigations are needed to improve the potential clinical outcomes of xanthones and their derivatives . In particular, more research is needed to fully understand the mechanism of action of these compounds .

properties

IUPAC Name

1,3-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHOERCJZSJGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192030
Record name 1,3-Dihydroxy-xanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dihydroxy-9H-xanthen-9-one

CAS RN

3875-68-1
Record name 1,3-Dihydroxy-xanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxy-xanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Salicylic acid (1.25 g, 9.1 mmol), phloroglucinol (1.26 g, 10 mmol), ZnCl□(3.1 g, 22.8 mmol) and POCl□ (8 mL) were charged to a dry round-bottom flask, and the reaction mixture was stirred at 80° C. for 4 hours. After the reaction was completed, the reaction mixture was cooled to room temperature and was very slowly added to ice water. When the reaction liquid was poured in ice water, ice was added portionwise to prevent overheating. The resulting precipitate was allowed to stand at 4° C. overnight, combined, washed with water and ether, and then dried under reduced pressure to give a reddish brown solid compound (1.94 g, 93%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 1,3-dihydroxy-9H-xanthen-9-one and how is it typically synthesized?

A1: 1,3-dihydroxy-9H-xanthen-9-one (also known as 1,3-dihydroxyxanthone) is a derivative of xanthone, a tricyclic aromatic compound. Its molecular formula is C13H8O4. [] The molecule exhibits a nearly planar conformation, with the two benzene rings having a dihedral angle of approximately 1.1°. [] This planarity is suggested to be stabilized by an intramolecular hydrogen bond between a hydroxy group and the carbonyl group of the xanthone structure. []

Q2: How does 1,3-dihydroxy-9H-xanthen-9-one interact with other molecules?

A2: Research indicates that 1,3-dihydroxy-9H-xanthen-9-one can participate in cross-dehydrogenative coupling reactions with specific heterocyclic compounds. For instance, it readily reacts with electron-deficient 1,2,4-triazines and quinazoline. [] This interaction leads to stable adducts, indicating nucleophilic addition to the heterocyclic ring. These adducts can be further oxidized, providing a pathway for the synthesis of novel compounds. [] This reactivity suggests potential for creating diverse structures based on the 1,3-dihydroxy-9H-xanthen-9-one scaffold, expanding its applications in materials science and medicinal chemistry.

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